6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione
Description
6-Amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione is a naphthoquinone derivative synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone (dichlone, C₁₀H₄Cl₂O₂) with amines. The parent compound, dichlone, is a planar aromatic system with two chlorine atoms at positions 2 and 3, and ketone groups at positions 1 and 4 .
Synthesis typically involves refluxing dichlone with amines in solvents like methanol or DMF, followed by purification via recrystallization (e.g., 79% yield for a coumarin-substituted analog) . The compound’s structure is confirmed by IR, NMR, and X-ray crystallography, with characteristic peaks for C=O (1673–1675 cm⁻¹) and N–H (3226–3243 cm⁻¹) .
Properties
IUPAC Name |
6-amino-2,3-dichloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)6-3-4(13)1-2-5(6)9(7)14/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCCTKIYIGDPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272521 | |
| Record name | 6-Amino-2,3-dichloro-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29284-77-3 | |
| Record name | 6-Amino-2,3-dichloro-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29284-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2,3-dichloro-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Chlorination Mechanisms
The choice of catalyst significantly impacts yield and purity. Iron powder (5 wt%) in hydrochloric acid achieves 95% crude product purity, while zinc chloride increases selectivity for 2,3-dichloro substitution. Ferric sulfate (15 wt%) under reflux conditions (30–90°C for 20 hours) minimizes byproducts, as confirmed by HPLC analysis.
Table 1: Chlorination Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iron powder | H2O/HCl | 30–90 | 70 | 95 |
| ZnCl2 | H2O/H3PO4 | 20–90 | 68 | 98.5 |
| Fe2(SO4)3 | H2O/H2SO4 | 50–70 | 75 | 97 |
Post-chlorination, recrystallization in ethanol or toluene elevates purity to ≥98.5%, with solvent choice affecting crystal morphology and solubility.
Amination of Chlorinated Naphthoquinones
Introducing the 6-amino group necessitates strategic functionalization of the chlorinated intermediate. While direct amination of 2,3-dichloro-1,4-naphthoquinone remains undocumented in the provided sources, analogous reactions with amidrazones suggest viable pathways.
Amidrazone-Mediated Nitrogen Incorporation
Reactions between amidrazones (e.g., 1a-d) and 1,4-quinones yield triazaspiro compounds via [3+2] cycloaddition. For instance, treating 2-chloro-1,4-benzoquinone with aryl-substituted amidrazones in ethyl acetate/piperidine produces spiro-triazolones (3a-d) and benzo[e]triazines (4a-d). Adapting this to naphthoquinones could involve:
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Substitution at C-6 : Electrophilic amination using hydroxylamine-O-sulfonic acid in acidic media.
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Reductive Amination : Catalytic hydrogenation of a nitro precursor (6-nitro-2,3-dichloro-1,4-naphthoquinone) using Pd/C or Ra-Ni.
Table 2: Amidrazone Reactivity with Quinones
| Amidrazone | Quinone | Product | Yield (%) |
|---|---|---|---|
| 1a | 2-chloro-1,4-benzoquinone | 3a (spiro-triazolone) | 60 |
| 1b | 1,4-naphthoquinone | 6b (naphthotriazin-6-one) | 70 |
IR and NMR data confirm successful cycloaddition, with carbonyl (ν = 1690–1705 cm⁻¹) and C=N (ν = 1610–1616 cm⁻¹) stretches verifying triazine formation.
Regioselective Functionalization Challenges
Achieving 6-amino specificity requires addressing electronic and steric effects imposed by 2,3-dichloro substituents. Chlorine’s electron-withdrawing nature deactivates the ring, necessitating harsh amination conditions.
Nitration-Reduction Sequences
Nitration of 2,3-dichloro-1,4-naphthoquinone with fuming HNO3/H2SO4 at 0°C could install a nitro group at C-6, followed by SnCl2/HCl reduction to amine. However, competing nitration at C-5 or C-8 remains a concern due to quinone’s electron-deficient nature.
Metal-Catalyzed C–N Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers a modern alternative. Using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene, aryl halides undergo cross-coupling with amines. Applying this to 6-bromo-2,3-dichloro-1,4-naphthoquinone (synthesized via bromination) could yield the target compound.
Spectroscopic Characterization
Successful synthesis requires rigorous analytical validation:
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1H NMR : Aromatic protons adjacent to amino groups resonate downfield (δH = 8.73–8.82).
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13C NMR : Carbonyl carbons appear at δC = 169–185 ppm, while spiro-carbons register near δC = 78.
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IR : N–H stretches (3262–3269 cm⁻¹) and C=O vibrations (1701–1705 cm⁻¹) confirm structural motifs.
Industrial-Scale Considerations
The patent’s aqueous-phase methodology (CN100347141C) reduces organic solvent use, enhancing sustainability. Recycling chlorination mother liquors (Example 6) cuts raw material costs by 20%, while ethanol recrystallization ensures pharmaceutical-grade purity .
Chemical Reactions Analysis
C–H Functionalization Directed by the Pyridine Ring
The 2-pyridyl group acts as a directing group for regioselective C–H bond activation on the phenol ring. Pd- and Rh-catalyzed reactions enable functionalization at the ortho position relative to the pyridine nitrogen:
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Dichlorination : Using Pd(OAc)₂ and N-chlorosuccinimide (NCS), ortho-dichlorination occurs under mild conditions (110°C, 6 h) with yields up to 85% .
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Nitration : AgNO₂ and K₂S₂O₈ mediate ortho-nitration at 110°C over 48 h, yielding nitro derivatives .
Table 1: Catalytic C–H Functionalization Conditions
| Reaction Type | Catalyst | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| Dichlorination | Pd(OAc)₂ | NCS | 110°C, 6 h | 85 |
| Nitration | Pd(OAc)₂ | AgNO₂, K₂S₂O₈ | 110°C, 48 h | 72 |
Radical Reactions Involving the Difluoromethyl Group
The difluoromethyl (-CF₂H) group participates in radical-mediated transformations:
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Atom Transfer Radical Addition (ATRA) : Et₃B/air initiates radical addition to terminal alkenes (e.g., styrene) at −30°C, forming difluoromethylated alkanes with high diastereoselectivity (dr > 20:1) .
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Depyridination : The 2-pyridylsulfonyl group can be removed under reductive conditions, generating fluorinated sulfinate intermediates .
Table 2: Radical Addition to Alkenes
| Alkene | Initiator | Temp (°C) | Time (h) | Product Yield (%) |
|---|---|---|---|---|
| Styrene | Et₃B/air | −30 | 0.5 | 89 |
| 1-Hexene | Et₃B/air | −30 | 0.5 | 78 |
Oxidation of the Phenol Moiety
The phenol group undergoes oxidation to quinones under strong oxidizing agents:
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NaIO₄-Mediated Oxidation : At low temperatures (−10°C), the hydroxyl group is oxidized to a ketone, forming a quinone derivative.
Protection/Deprotection Strategies
The phenol hydroxyl group is often protected to enable pyridine-focused reactions:
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Silylation : Triisopropylsilyl chloride (TIPSCl) protects the hydr
Scientific Research Applications
Medicinal Chemistry
6-Amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione exhibits significant biological activities that make it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of 2,3-dichloro-1,4-naphthoquinone possess antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various bacterial strains and fungi. Its mechanism often involves interference with cellular respiration or DNA synthesis in microbial cells .
- Anticancer Properties : Research indicates that naphthoquinone derivatives can induce apoptosis in cancer cells. The compound has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through oxidative stress mechanisms .
Analytical Chemistry
This compound is utilized as a reagent in analytical methods due to its ability to form colored complexes.
- Spectrophotometric Determination : The compound acts as a colorizing agent for the spectrophotometric determination of various substances. For example, it has been used to quantify isoniazid in pharmaceutical formulations through colorimetric assays .
- Colorimetric Assays : Its reactivity allows it to participate in colorimetric assays where changes in absorbance can be correlated with the concentration of analytes. This method is particularly useful for detecting low concentrations of compounds in complex matrices .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various organic compounds.
- Synthesis of Heterocycles : this compound can undergo various reactions such as cycloaddition and nucleophilic substitution to yield biologically active heterocycles. These reactions often involve the formation of new carbon-nitrogen bonds which are crucial for developing pharmaceuticals .
- Reactivity with Amines : The compound reacts with primary amines to form substituted naphthoquinones. This transformation is significant for synthesizing compounds with potential therapeutic applications .
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of several naphthoquinone derivatives including this compound against pathogenic bacteria and fungi. The results indicated that modifications on the naphthoquinone structure could enhance activity against specific strains.
Case Study 2: Synthesis of Naphthoquinone Derivatives
In a synthetic route detailed by Maurya et al., 6-amino derivatives were synthesized through chlorination and subsequent reactions with various nucleophiles. This work highlighted the versatility of naphthoquinones in generating diverse chemical entities for further biological evaluation .
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Analytical Chemistry | Spectrophotometric Determination | Quantifies isoniazid effectively |
| Colorimetric Assays | Detects low concentrations of analytes | |
| Synthetic Organic Chemistry | Synthesis of Heterocycles | Forms new carbon-nitrogen bonds |
| Reactivity with Amines | Produces substituted naphthoquinones |
Mechanism of Action
The mechanism of action of 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound targets specific molecular pathways, including redox reactions and enzyme inhibition, which contribute to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Amino-Substituted Derivatives
2-Chloro-3-(arylamino) Derivatives
- 2-Chloro-3-(p-tolylamino)naphthalene-1,4-dione (3): Synthesis: Reacting dichlone with 4-toluidine yields a red solid (52% yield, mp 193–195°C). Activity: Shows moderate EGFR tyrosine kinase inhibition .
- 2-Chloro-3-((2,5-difluorobenzyl)amino)naphthalene-1,4-dione (3c): Synthesis: 77.9% yield, orange crystals (mp 123–125°C). Properties: Higher yield due to electron-withdrawing fluorine substituents enhancing reactivity .
Alkylamino Derivatives
- 2-Chloro-3-((4-methylpentan-2-yl)amino)naphthalene-1,4-dione (3f): Synthesis: 89.6% yield, mp 98–99°C.
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Crystallography: Planar naphthoquinone core with hydrogen bonding between N–H and carbonyl groups .
Bioactive Amino Derivatives
- 2-Chloro-3-(2-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione: Activity: Reduces BACE1 levels in neuroglioma cells, relevant to Alzheimer’s disease .
Thio-Substituted Derivatives
- 2,3-Bis((4-fluorophenyl)thio)naphthalene-1,4-dione (6b):
- 2-(tert-Butylthio)-3-chloronaphthalene-1,4-dione :
Alkoxy-Substituted Derivatives
- 2-Methoxynaphthalene-1,4-dione (7): Synthesis: Methanol reflux with HCl yields a methoxy derivative. Crystallography: Planar structure with C–H⋯O interactions .
- 2-Ethoxy-3-((2-methyl-4-oxo-4H-chromen-7-yl)amino)naphthalene-1,4-dione (4e): Synthesis: 54.9% yield, red crystals (mp 140–142°C). Significance: Ethoxy groups may sterically hinder interactions with biological targets .
Hybrid and Complex Derivatives
- 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione :
- 2-Chloro-3-((2-oxo-2H-chromen-6-yl)amino)naphthalene-1,4-dione: Crystallography: Hydrogen-bonded dimers stabilize the crystal lattice, influencing solubility .
Structural and Functional Trends
Physicochemical Properties
| Compound Type | Yield Range (%) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Amino-substituted | 52–89.6 | 98–257 | Moderate in polar solvents |
| Thio-substituted | 71.1–79.1 | 106–177 | Low aqueous solubility |
| Alkoxy-substituted | 54.9–89.6 | 140–196 | Variable, depends on R group |
- 6-Amino derivative: Expected higher aqueous solubility due to the amino group, though direct data are lacking.
Biological Activity
6-Amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione is a derivative of 2,3-dichloro-1,4-naphthoquinone, a compound known for its diverse biological activities. This article explores the biological implications of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene backbone with two chlorine atoms at positions 2 and 3 and an amino group at position 6. Its unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It possesses antibacterial and antifungal properties.
- Mechanisms of Action : The compound's activity may involve the induction of apoptosis and modulation of signaling pathways.
Anticancer Activity
A study conducted on the anticancer properties of naphthoquinone derivatives found that this compound demonstrated notable cytotoxicity against several cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.15 |
| HepG2 | <10 |
| K562 | <10 |
| PC-3 | <10 |
These results indicate that the compound is particularly effective against lung and liver cancer cells.
The mechanisms underlying the anticancer activity of this compound include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases.
- Autophagy Activation : It has been shown to induce autophagy in A549 cells by enhancing the recycling of epidermal growth factor receptors (EGFR), leading to inhibited cell proliferation.
- Inhibition of Tumor Growth : Studies suggest that this compound can interfere with tumor growth by modulating various signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The specific mechanisms may involve disruption of microbial cell membranes or interference with essential metabolic processes.
Case Studies
Several studies have highlighted the efficacy of naphthoquinone derivatives in clinical settings:
- Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with naphthoquinone derivatives showed improved survival rates compared to standard treatments.
- Antibacterial Efficacy : In vitro studies demonstrated that this compound significantly reduced bacterial colony counts in cultures infected with Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione, and how is structural purity validated?
- Methodology : Nucleophilic substitution is a common route for introducing amino groups into chlorinated naphthoquinones. For example, 2,3-dichloro-1,4-naphthoquinone reacts with amines under alkaline conditions, often using surfactants (e.g., sodium lauryl sulfate) to enhance selectivity. Optimization of reaction parameters (temperature, solvent, catalyst) is critical to minimize di-substitution byproducts .
- Characterization :
- 1H NMR : Proton shifts (e.g., aromatic and amino protons) confirm substitution patterns. For instance, loss of chlorine-associated signals and new resonances for amine groups indicate successful synthesis .
- LC-MS : High-resolution mass spectrometry validates molecular weight and detects intermediates .
- Table 1 : Example Reaction Conditions from Literature
| Substrate | Reagent/Conditions | Product Selectivity | Reference |
|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Aniline, NaOH, SLS surfactant, toluene | Mono-substitution (80%) |
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- 1H NMR and 13C NMR : Key for identifying substituent positions and confirming hydrogen bonding interactions. For example, downfield shifts in aromatic protons suggest electron-withdrawing effects from chlorine and amino groups .
- X-ray Crystallography : Resolves molecular geometry and π-π stacking interactions in crystal lattices. For related dichloronaphthoquinones, centroid-to-centroid distances of 3.5–4.0 Å indicate strong intermolecular interactions .
Advanced Research Questions
Q. Why does selective mono-substitution dominate in reactions of 2,3-dichloro-1,4-naphthoquinone with amines, despite the presence of two reactive chlorine atoms?
- Mechanistic Insight : Steric hindrance and electronic effects influence selectivity. The first substitution deactivates the adjacent chlorine via resonance effects, reducing reactivity for a second substitution. Surfactants (e.g., SLS) may stabilize mono-substituted intermediates, further enhancing selectivity .
- Experimental Validation : Kinetic studies under varying pH and solvent polarity can isolate rate-determining steps. Computational modeling (DFT) of transition states may clarify electronic barriers .
Q. How do chlorinated naphthoquinones metabolize in biological systems, and what are the implications for toxicity studies?
- Metabolic Pathways : In rats, chlorinated naphthoquinones undergo epoxidation via cytochrome P450 enzymes, forming reactive intermediates like 1,4:2,3-diepoxy derivatives. These metabolites may bind to cellular macromolecules, necessitating detoxification pathways (e.g., glutathione conjugation) .
- Analytical Workflow :
- Microsomal Assays : Liver microsomes + NADPH cofactor simulate metabolic transformations.
- Urinary Metabolite Profiling : LC-MS/MS identifies hydroxylated or conjugated products .
Q. Can computational methods predict the bioactivity of this compound against specific biological targets?
- Approach :
- Molecular Docking : Uses crystal structure data (e.g., PDB entries) to model interactions with enzymes like DNA topoisomerases or oxidoreductases.
- QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with observed bioactivity (e.g., IC50 values) .
Contradictions and Limitations
- Metabolic Pathway Gaps : Evidence for 1,4-epoxy-1,4-dihydronaphthalene metabolism in rats does not directly extend to 6-amino derivatives, necessitating targeted in vivo studies .
- Synthetic Challenges : Limited data on regioselective amination at the 6-position; most studies focus on 2,3-dichloro-1,4-naphthoquinone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
